molecular formula C10H14N2O2 B3008159 4-Methyl-2-[(oxolan-2-yl)methoxy]pyrimidine CAS No. 2195878-83-0

4-Methyl-2-[(oxolan-2-yl)methoxy]pyrimidine

Cat. No. B3008159
CAS RN: 2195878-83-0
M. Wt: 194.234
InChI Key: DQMWONURRHGTMQ-UHFFFAOYSA-N
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Description

The compound 4-Methyl-2-[(oxolan-2-yl)methoxy]pyrimidine is a derivative of the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry due to their presence in many biological molecules, such as nucleotides, vitamins, and antibiotics. Although the specific compound 4-Methyl-2-[(oxolan-2-yl)methoxy]pyrimidine is not directly mentioned in the provided papers, insights can be drawn from the studies on related pyrimidine derivatives.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, 3-Hydroxy-4-pyridones can be transformed into 4-methoxy-3-oxidopyridinium ylides, which can undergo cycloaddition to synthesize highly functionalized azabicyclo[3.2.1]octane moieties, potentially leading to tropane alkaloids . Similarly, 2,4-Diamino-6-hydroxypyrimidines can be alkylated to produce phosphonic acids, which can then be converted into various halogen-substituted pyrimidine derivatives . These methods demonstrate the versatility of pyrimidine chemistry in generating a wide array of derivatives, which could be applied to the synthesis of 4-Methyl-2-[(oxolan-2-yl)methoxy]pyrimidine.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a six-membered ring containing two nitrogen atoms. The crystal structure of O4-Methylthymidine, a related compound, reveals that methylation can lead to significant changes in the electronic and geometric properties of the pyrimidine base . This suggests that the substitution of the pyrimidine ring in 4-Methyl-2-[(oxolan-2-yl)methoxy]pyrimidine could similarly affect its molecular conformation and electronic properties.

Chemical Reactions Analysis

Pyrimidine derivatives can participate in a variety of chemical reactions. For example, 2,4-Diamino-6-[[(diisopropoxyphosphoryl)methoxy]ethoxy]pyrimidine can react with halogenating agents to produce halogen-substituted derivatives . Additionally, 4-methoxy derivatives of thieno[2,3-d]pyrimidines can undergo thermal rearrangement into other substituted pyrimidines . These reactions highlight the reactivity of the methoxy group in pyrimidine chemistry, which could be relevant for the chemical behavior of 4-Methyl-2-[(oxolan-2-yl)methoxy]pyrimidine.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. For instance, the crystal and molecular structure of 1-amino-4-methoxycarbonyl-3-methyl-8-oxopyrazolo[1,5-a]pyrimidine monohydrate indicates that the presence of a methoxycarbonyl group can affect the crystal packing and stability . The synthesis of 2,4-dichloro-5-methoxy-pyrimidine demonstrates that the methoxy group can be retained under conditions of cyclization and chloridization, suggesting that the methoxy group in 4-Methyl-2-[(oxolan-2-yl)methoxy]pyrimidine may confer stability to the compound .

Scientific Research Applications

Synthesis and Chemical Properties

Research in the domain of pyrimidine derivatives, such as 4-Methyl-2-[(oxolan-2-yl)methoxy]pyrimidine, has primarily focused on the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone demonstrated anti-inflammatory and analgesic activities, indicating the versatility of pyrimidine derivatives in drug design (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, studies on the synthesis of 2,4-dichloro-5-methoxy-pyrimidine and its derivatives highlight the significance of these compounds as intermediates for further chemical reactions and potential applications in pharmaceuticals (Liu Guo-ji, 2009).

Biological Activity and Applications

Pyrimidine derivatives have been extensively explored for their biological activities, including antiviral, antimicrobial, and antitumor properties. For instance, 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have shown marked inhibitory activity against retrovirus replication, highlighting the therapeutic potential of these compounds in treating viral infections (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003). Another study on the design and synthesis of phenyl methoxyacrylates containing 2-alkenylthiopyrimidine revealed significant acaricidal activity, demonstrating the agricultural applications of pyrimidine derivatives in pest control (Hao, Cai, Cao, & Du, 2020).

Material Science and Other Applications

In material science, the liquid crystal properties of aryl esters of laterally substituted 5-pyrimidinecarboxylic acids were studied, showing that compounds containing methyl and methoxy groups are nematic liquid crystals with potential applications in electronic displays and other technologies (Mikhaleva, 2003).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H312, H315, H319, H332, and H335 . These codes indicate potential hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation respectively .

properties

IUPAC Name

4-methyl-2-(oxolan-2-ylmethoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-8-4-5-11-10(12-8)14-7-9-3-2-6-13-9/h4-5,9H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMWONURRHGTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-[(oxolan-2-yl)methoxy]pyrimidine

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